(1R,2R)-rel-2-(Methoxycarbonyl)cyclopropanecarboxylic acid
Overview
Description
(1R,2R)-rel-2-(Methoxycarbonyl)cyclopropanecarboxylic acid is a chiral cyclopropane derivative with significant interest in synthetic organic chemistry. This compound is characterized by its cyclopropane ring substituted with methoxycarbonyl and carboxylic acid groups, making it a valuable intermediate in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-rel-2-(Methoxycarbonyl)cyclopropanecarboxylic acid typically involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates. One common method is the reaction of an alkene with a diazo compound in the presence of a rhodium catalyst, which facilitates the formation of the cyclopropane ring . Another approach involves the use of sulfur, iodine, or phosphorus ylides to achieve cyclopropanation .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of asymmetric catalysts, such as chiral rhodium complexes, ensures high enantioselectivity in the production process .
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-rel-2-(Methoxycarbonyl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The methoxycarbonyl group can be substituted with other functional groups using nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic reagents like amines or alcohols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions include cyclopropane derivatives with modified functional groups, such as alcohols, ketones, and substituted esters .
Scientific Research Applications
Chemistry
In chemistry, (1R,2R)-rel-2-(Methoxycarbonyl)cyclopropanecarboxylic acid is used as a building block for the synthesis of complex molecules, including pharmaceuticals and agrochemicals. Its chiral nature makes it valuable in the development of enantioselective catalysts and ligands .
Biology and Medicine
In biology and medicine, this compound is studied for its potential as a precursor to bioactive molecules. It has been explored in the synthesis of antiviral agents, particularly those targeting hepatitis C virus protease .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel polymers and advanced materials .
Mechanism of Action
The mechanism of action of (1R,2R)-rel-2-(Methoxycarbonyl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane ring provides conformational rigidity, which can enhance binding affinity and selectivity towards these targets. The methoxycarbonyl and carboxylic acid groups facilitate interactions through hydrogen bonding and electrostatic interactions .
Comparison with Similar Compounds
Similar Compounds
- (1R,2R)-2-(2-Methoxyphenyl)cyclopropanecarboxylic acid
- 1-(Methoxycarbonyl)cyclopropanecarboxylic acid
- Cyclopropane-1,1-dicarboxylic acid
Uniqueness
(1R,2R)-rel-2-(Methoxycarbonyl)cyclopropanecarboxylic acid is unique due to its specific stereochemistry and functional group arrangement. This configuration imparts distinct reactivity and selectivity in chemical reactions, making it a valuable compound in asymmetric synthesis and chiral catalysis .
Properties
IUPAC Name |
(1R,2R)-2-methoxycarbonylcyclopropane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4/c1-10-6(9)4-2-3(4)5(7)8/h3-4H,2H2,1H3,(H,7,8)/t3-,4-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRRAJLZEAOBJIV-QWWZWVQMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@H]1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52920-02-2 | |
Record name | rac-(1R,2R)-2-(methoxycarbonyl)cyclopropane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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